molecular formula C8H8F2O B1304706 2,3-Difluoro-4-methylanisole CAS No. 261763-32-0

2,3-Difluoro-4-methylanisole

Cat. No.: B1304706
CAS No.: 261763-32-0
M. Wt: 158.14 g/mol
InChI Key: FKLVEWBHEMLCBM-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-methylanisole, also known as 2,3-difluoro-1-methoxy-4-methylbenzene, is an organic compound with the molecular formula C8H8F2O and a molecular weight of 158.15 g/mol . This compound is characterized by the presence of two fluorine atoms and a methoxy group attached to a benzene ring, making it a fluorinated anisole derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Difluoro-4-methylanisole can be synthesized through various methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions typically include mild temperatures and the use of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-4-methylanisole undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction reactions to remove the fluorine atoms or reduce the methoxy group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.

Major Products Formed

    Substitution Reactions: Products include substituted anisoles with different functional groups replacing the fluorine atoms.

    Oxidation Reactions: Products include aldehydes or carboxylic acids derived from the oxidation of the methoxy group.

    Reduction Reactions: Products include de-fluorinated anisoles or reduced methoxy derivatives.

Scientific Research Applications

2,3-Difluoro-4-methylanisole has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3-Difluoro-4-methylanisole involves its interaction with molecular targets through its functional groups. The fluorine atoms and methoxy group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include electrophilic aromatic substitution and nucleophilic aromatic substitution, depending on the reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluoroanisole: Similar structure with fluorine atoms at different positions.

    4-Methylanisole: Lacks the fluorine atoms, making it less reactive in certain reactions.

    2,3-Difluorotoluene: Similar structure but lacks the methoxy group.

Uniqueness

2,3-Difluoro-4-methylanisole is unique due to the presence of both fluorine atoms and a methoxy group on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential biological activity.

Properties

IUPAC Name

2,3-difluoro-1-methoxy-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O/c1-5-3-4-6(11-2)8(10)7(5)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKLVEWBHEMLCBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)OC)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378901
Record name 2,3-Difluoro-4-methylanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261763-32-0
Record name 2,3-Difluoro-4-methylanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 261763-32-0
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